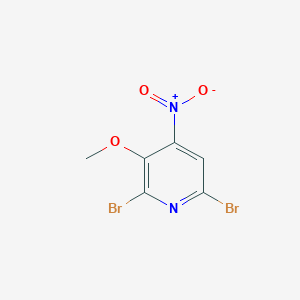
2,6-Dibromo-3-methoxy-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-methoxy-4-nitropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a nitro group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methoxy-4-nitropyridine typically involves the bromination of 3-methoxy-4-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methoxy-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or a catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted nucleophiles replacing the bromine atoms.
Reduction Reactions: The major product is 2,6-dibromo-3-methoxy-4-aminopyridine.
Oxidation Reactions: The major product is 2,6-dibromo-3-formyl-4-nitropyridine.
Scientific Research Applications
2,6-Dibromo-3-methoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methoxy-4-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-3-nitropyridine: Similar structure but lacks the methoxy group.
2,6-Dibromo-4-nitroaniline: Similar structure but has an amino group instead of a methoxy group.
2,6-Dibromo-3-methoxypyridine: Similar structure but lacks the nitro group.
Uniqueness
2,6-Dibromo-3-methoxy-4-nitropyridine is unique due to the presence of both bromine atoms, a methoxy group, and a nitro group on the pyridine ring
Properties
IUPAC Name |
2,6-dibromo-3-methoxy-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O3/c1-13-5-3(10(11)12)2-4(7)9-6(5)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSMMGVISFPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
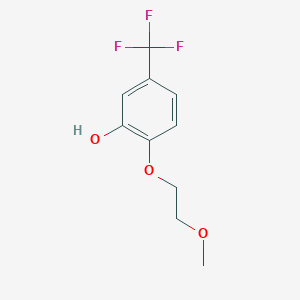
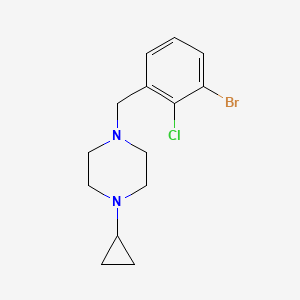
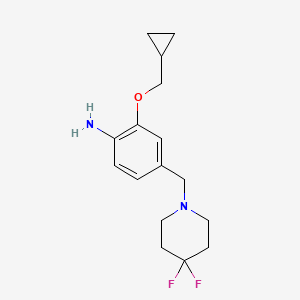
![Tert-butyl 3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8128897.png)
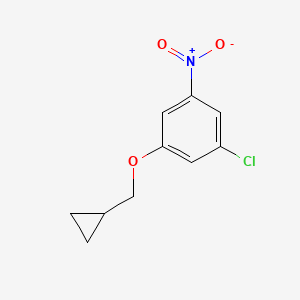


![6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8128926.png)
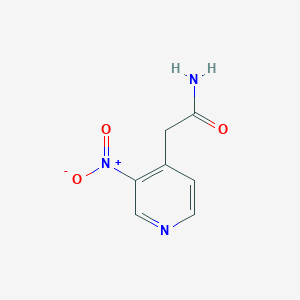
![1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128932.png)
![2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B8128940.png)
![7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128942.png)
![8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128951.png)
![7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128958.png)
